molecular formula C14H16N2O3 B7344854 (2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide

(2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide

Cat. No. B7344854
M. Wt: 260.29 g/mol
InChI Key: VGBLZOLQZJKLET-CYBMUJFWSA-N
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Description

(2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide, also known as MOA-728, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the oxazoline class of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of (2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. It has been shown to enhance the binding of GABA to the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anticonvulsant and anxiolytic effects in animal models. It has also been shown to have analgesic effects, both alone and in combination with other drugs.

Advantages and Limitations for Lab Experiments

One advantage of (2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide is its relatively low toxicity, which makes it suitable for use in laboratory experiments. However, its effects can be variable and dependent on a number of factors, such as the dose and route of administration. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are a number of potential future directions for research on (2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is potential for the development of new derivatives of this compound with improved activity and selectivity.

Synthesis Methods

The synthesis of (2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide involves a multi-step process that begins with the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl glyoxalate to form the corresponding oxazole. This is followed by the reduction of the nitro group to an amine, which is then protected with a Boc group. The resulting compound is then reacted with 2-methoxyphenylacetic acid to form this compound.

Scientific Research Applications

(2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and analgesic effects. It has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

(2R)-2-methoxy-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-9-19-16-12(10)8-15-14(17)13(18-2)11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3,(H,15,17)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBLZOLQZJKLET-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1CNC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CON=C1CNC(=O)[C@@H](C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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